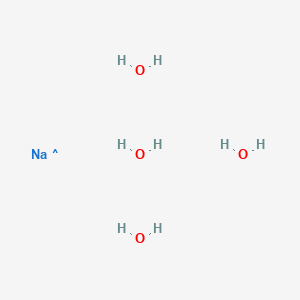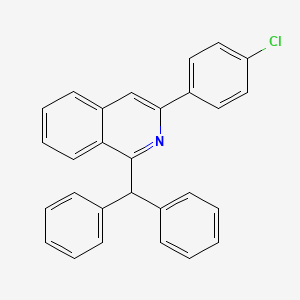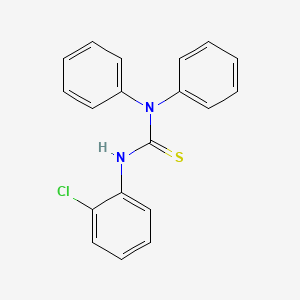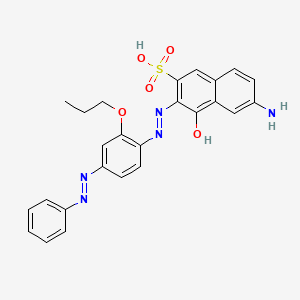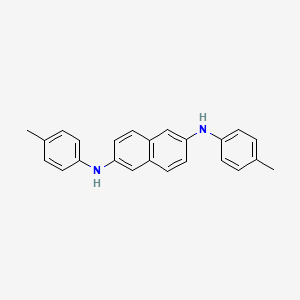
N~2~,N~6~-Bis(4-methylphenyl)naphthalene-2,6-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~,N~6~-Bis(4-methylphenyl)naphthalene-2,6-diamine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of two 4-methylphenyl groups attached to the naphthalene-2,6-diamine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N2,N~6~-Bis(4-methylphenyl)naphthalene-2,6-diamine typically involves the reaction of naphthalene-2,6-diamine with 4-methylphenyl derivatives under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where naphthalene-2,6-diamine reacts with 4-methylphenyl halides in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: N2,N~6~-Bis(4-methylphenyl)naphthalene-2,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
N~2~,N~6~-Bis(4-methylphenyl)naphthalene-2,6-diamine has several scientific research applications:
Organic Electronics: It is used as a building block in the synthesis of organic semiconductors and light-emitting diodes (OLEDs).
Materials Science: The compound is utilized in the development of advanced materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in studying the interactions of aromatic amines with biological macromolecules.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Mécanisme D'action
The mechanism of action of N2,N~6~-Bis(4-methylphenyl)naphthalene-2,6-diamine involves its interaction with molecular targets such as enzymes and receptors. The aromatic amine groups can form hydrogen bonds and π-π interactions with target molecules, influencing their activity and function. The compound’s effects are mediated through pathways involving electron transfer and redox reactions, which can modulate cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
- N~2~,N~6~-Bis(4-butylphenyl)naphthalene-2,6-diamine
- N~2~,N~6~-Bis(4-chlorophenyl)naphthalene-2,6-diamine
- N~2~,N~6~-Bis(4-methoxyphenyl)naphthalene-2,6-diamine
Comparison: N2,N~6~-Bis(4-methylphenyl)naphthalene-2,6-diamine is unique due to the presence of 4-methylphenyl groups, which impart specific electronic and steric properties. Compared to its analogs with different substituents (e.g., butyl, chloro, methoxy), the methyl groups enhance the compound’s stability and reactivity in certain chemical reactions. This uniqueness makes it a valuable compound in the synthesis of materials with tailored properties for specific applications.
Propriétés
Numéro CAS |
139255-28-0 |
|---|---|
Formule moléculaire |
C24H22N2 |
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
2-N,6-N-bis(4-methylphenyl)naphthalene-2,6-diamine |
InChI |
InChI=1S/C24H22N2/c1-17-3-9-21(10-4-17)25-23-13-7-20-16-24(14-8-19(20)15-23)26-22-11-5-18(2)6-12-22/h3-16,25-26H,1-2H3 |
Clé InChI |
YAHKKCOTHKPZDU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NC2=CC3=C(C=C2)C=C(C=C3)NC4=CC=C(C=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



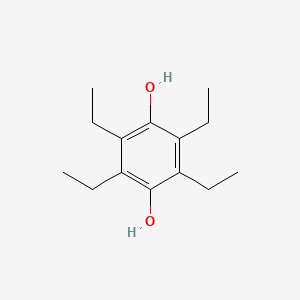

![4-(Decyloxy)-N-[4-(2,4-dihydroxy-5-methylbenzoyl)phenyl]benzamide](/img/structure/B14281029.png)
![11H-Benzo[b]fluoren-11-one, 4,5,9,10-tetramethoxy-2-methyl-](/img/structure/B14281030.png)
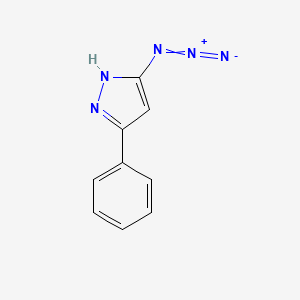
![(2,3-Dimethylbutan-2-YL)[(ethylsulfanyl)methoxy]dimethylsilane](/img/structure/B14281057.png)
![1,9-Bis[4-(diethylamino)phenyl]nona-1,3,6,8-tetraen-5-one](/img/structure/B14281060.png)
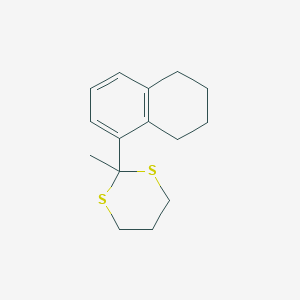
![1-Ethylidene-6,6-dimethyl-4,8-dioxaspiro[2.5]octane](/img/structure/B14281067.png)
